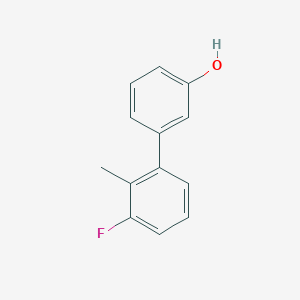

3-(3-Fluoro-2-methylphenyl)phenol

Description

3-(3-Fluoro-2-methylphenyl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted at the 3-position with a 3-fluoro-2-methylphenyl group. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their improved metabolic stability, bioavailability, and target-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-(3-fluoro-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLRRSFEAXXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683445 | |

| Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-04-5 | |

| Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boronic Acid and Halide Partners

The Suzuki reaction requires a boronic acid and an aryl halide. For 3-(3-Fluoro-2-methylphenyl)phenol, two routes are viable:

Route A:

-

Boronic acid: 3-Fluoro-2-methylphenylboronic acid

-

Halide: 3-Bromophenol (or protected derivative)

Route B:

-

Boronic acid: 3-Hydroxyphenylboronic acid (protected)

-

Halide: 1-Bromo-3-fluoro-2-methylbenzene

Preparation of 3-Fluoro-2-methylphenylboronic Acid

Preparation of 3-Bromophenol

-

Directed bromination: Protect phenol as a silyl ether, use LDA for meta-lithiation, and quench with Br₂.

-

Deprotection: Remove the silyl group with TBAF.

Coupling Reaction and Deprotection

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

Temperature: 80–100°C

Example Protocol:

-

Protect 3-bromophenol as its methyl ether (3-bromoanisole) to prevent side reactions.

-

React with 3-fluoro-2-methylphenylboronic acid under Suzuki conditions.

Yield: 60–75% (estimated based on analogous reactions).

Friedel-Crafts Alkylation for Methyl Group Installation

Strategy

-

Substrate: 3-(3-Fluorophenyl)phenol.

-

Methylation: Use MeCl/AlCl₃ to install methyl at the ortho position relative to fluorine.

Limitations:

-

Poor regioselectivity due to competing para-methylation.

-

Requires directing groups (e.g., sulfonic acid) for improved control.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid + halide coupling | 60–75% | High regioselectivity, mild conditions | Requires protective groups |

| Ullmann Coupling | Cu-mediated C–C bond formation | 40–50% | No boronic acid needed | High temperatures, lower yields |

| Diazotization-Fluorination | HF-based fluorine introduction | 50–65% | Direct fluorine installation | Multi-step, hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)phenol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Table 1: Molecular Characteristics of this compound and Analogs

*Calculated based on structural inference from analogs.

Key Observations :

- Substituent Effects: The chlorine atom in 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol increases molecular weight by ~14.44 g/mol compared to the target compound and may alter electronic properties (e.g., increased polarity).

- Heterocyclic Modifications : The benzodiazolyl and triazine substituents introduce nitrogen-rich heterocycles, which are common in kinase inhibitors and antimicrobial agents .

Pharmacological Activities

Key Observations :

- The propionamide analog demonstrates broad bioactivity, including antitumor and neuroprotective effects, likely due to its fluorinated aromatic moieties and amide functionality .

- Heterocyclic analogs like the benzodiazolyl derivative are prioritized for their scaffold versatility, enabling modular drug design .

Q & A

Q. What are the established synthetic routes for 3-(3-Fluoro-2-methylphenyl)phenol, and how can reaction conditions be optimized for yield?

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine-induced splitting in aromatic regions) .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .

- Melting Point Analysis : Consistency with literature values (e.g., 77–82°C for related fluorophenols) identifies polymorphic variations .

Note : Discrepancies in melting points (e.g., ±5°C) may arise from impurities; recrystallization in ethanol improves consistency .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) .

- Stability : Degrades under UV light; store in amber vials at 0–6°C in inert atmospheres (N₂/Ar) to prevent oxidation .

- pH Sensitivity : Deprotonates in basic conditions (pH >10), forming water-soluble phenoxide ions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic/electrophilic sites. For example, fluorine’s electron-withdrawing effect increases aryl ring electrophilicity .

- Molecular Docking : Screens potential protein targets (e.g., cytochrome P450 enzymes) by simulating ligand-receptor binding affinities .

Validation : Compare computational LD₅₀ predictions (e.g., using ProTox 3.0) with in vivo toxicity assays to refine models .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies) for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize synthesis/purification protocols (e.g., solvent gradients in HPLC) .

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation .

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural consistency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Side Reactions : Steric hindrance from the methyl and fluorine groups may reduce coupling efficiency in large batches. Mitigate with slow reagent addition .

- Catalyst Poisoning : Trace impurities in bulk reagents deactivate Pd catalysts. Pre-purify starting materials via recrystallization .

- Thermal Control : Exothermic reactions risk runaway conditions; use jacketed reactors with precise temperature monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.